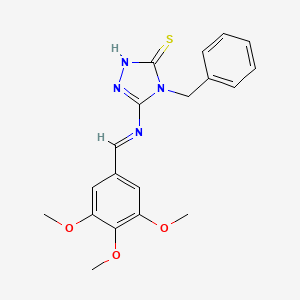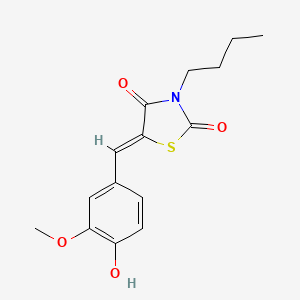
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide is a chemical compound that has gained significant attention in scientific research. It is a thiazole-based compound that has shown potential in various biological applications.
Scientific Research Applications
Anticancer Research
N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide compounds have been investigated for their potential in anticancer research. Studies have explored the synthesis and evaluation of benzamide derivatives, including those with a thiadiazole scaffold, for their in vitro anticancer activity against various human cancer cell lines such as melanoma, leukemia, cervical cancer, and breast cancer (Tiwari et al., 2017). Additionally, derivatives of these compounds have shown moderate to excellent anticancer activities in comparison to reference drugs, exhibiting significant potential in cancer treatment (Ravinaik et al., 2021).
Supramolecular Gelators
These compounds have also been studied for their role as supramolecular gelators. Research into N-(thiazol-2-yl)benzamide derivatives has highlighted their ability to form gels in ethanol/water and methanol/water mixtures, driven by non-covalent interactions such as π-π interaction and hydrogen bonding (Yadav & Ballabh, 2020).
Antioxidant Activity
In the context of antioxidant research, benzothiazole derivatives, related to the structure of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide, have been synthesized and evaluated for their ability to inactivate reactive chemical species. These studies have demonstrated the potential of these compounds in neutralizing free radicals, contributing to their therapeutic potential in conditions involving oxidative stress (Cabrera-Pérez et al., 2016).
Antiallergy Agents
Research into N-(4-substituted-thiazolyl)oxamic acid derivatives, which are structurally similar to N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide, has shown these compounds to have potent antiallergy activity. These studies suggest the potential of these compounds in developing new treatments for allergic conditions (Hargrave et al., 1983).
Antibacterial Agents
Derivatives of N-(thiazol-2-yl)benzamide have been investigated for their antibacterial properties. Some of these compounds have shown promising activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, indicating their potential use as antibacterial agents (Palkar et al., 2017).
properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-23-15-9-8-12(10-16(15)24-2)14-11-26-19(20-14)21-18(22)13-6-4-5-7-17(13)25-3/h4-11H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKARZJNDNNBOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2892490.png)
![1-(2-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2892491.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-tert-butyl-1-methylpyrazole-4-carboxamide;hydrochloride](/img/structure/B2892493.png)

![(E)-3-(2-Chloropyridin-4-yl)-N-cyclopropyl-N-[2-(methanesulfonamido)ethyl]prop-2-enamide](/img/structure/B2892497.png)
![4-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2892499.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide](/img/structure/B2892501.png)





